molecular formula C21H23ClN4O2 B11380726 2-(4-chlorophenyl)-5-(hydroxymethyl)-N-(5-phenylpentan-2-yl)-2H-1,2,3-triazole-4-carboxamide

2-(4-chlorophenyl)-5-(hydroxymethyl)-N-(5-phenylpentan-2-yl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11380726
M. Wt: 398.9 g/mol
InChI Key: JMGLXYGPIUYFMN-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-5-(hydroxymethyl)-N-(5-phenylpentan-2-yl)-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-5-(hydroxymethyl)-N-(5-phenylpentan-2-yl)-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Triazole Ring: This can be achieved through a click chemistry approach, where an azide and an alkyne react under copper-catalyzed conditions to form the triazole ring.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a 4-chlorophenyl group, typically using a halogenation reaction.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative of the triazole is reacted with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-5-(hydroxymethyl)-N-(5-phenylpentan-2-yl)-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Formation of the corresponding carboxylic acid derivative.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-5-(hydroxymethyl)-N-(5-phenylpentan-2-yl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Signal Transduction Pathways: Influencing the signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide: Lacks the N-(5-phenylpentan-2-yl) group.

    2-(4-chlorophenyl)-5-(hydroxymethyl)-N-(5-methylpentan-2-yl)-2H-1,2,3-triazole-4-carboxamide: Has a methyl group instead of a phenyl group on the pentan-2-yl chain.

Uniqueness

The presence of the N-(5-phenylpentan-2-yl) group in 2-(4-chlorophenyl)-5-(hydroxymethyl)-N-(5-phenylpentan-2-yl)-2H-1,2,3-triazole-4-carboxamide distinguishes it from other similar compounds

Properties

Molecular Formula

C21H23ClN4O2

Molecular Weight

398.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-(hydroxymethyl)-N-(5-phenylpentan-2-yl)triazole-4-carboxamide

InChI

InChI=1S/C21H23ClN4O2/c1-15(6-5-9-16-7-3-2-4-8-16)23-21(28)20-19(14-27)24-26(25-20)18-12-10-17(22)11-13-18/h2-4,7-8,10-13,15,27H,5-6,9,14H2,1H3,(H,23,28)

InChI Key

JMGLXYGPIUYFMN-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC1=CC=CC=C1)NC(=O)C2=NN(N=C2CO)C3=CC=C(C=C3)Cl

Origin of Product

United States

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